molecular formula C26H38O3 B14387294 2-Oxo-2-phenylethyl octadec-7-ynoate CAS No. 90124-00-8

2-Oxo-2-phenylethyl octadec-7-ynoate

Cat. No.: B14387294
CAS No.: 90124-00-8
M. Wt: 398.6 g/mol
InChI Key: DZIZBVTWRFJDOT-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-7-ynoate is a chemical compound with the molecular formula C26H38O3. It is an ester derived from 7-octadecynoic acid and 2-oxo-2-phenylethanol. This compound is of interest due to its unique structure, which combines an alkyne group with an ester functionality, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-7-ynoate typically involves the esterification of 7-octadecynoic acid with 2-oxo-2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-7-ynoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Selenium dioxide or tert-butyl hydroperoxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-7-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-7-ynoate involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ester functionality can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets. The compound’s unique structure allows it to modulate different biochemical pathways, making it a versatile molecule in research.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-phenylethyl acetate: Similar ester functionality but with a shorter carbon chain.

    Methyl octadec-9-ynoate: Similar alkyne group but with a different ester component.

    Methyl 8-oxo-octadec-9-ynoate: Contains both alkyne and keto functionalities.

Uniqueness

2-Oxo-2-phenylethyl octadec-7-ynoate is unique due to its combination of an alkyne group with a long carbon chain ester. This structure provides it with distinct chemical reactivity and potential applications that are not observed in similar compounds. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

90124-00-8

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-7-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-10,13-15,19,22-23H2,1H3

InChI Key

DZIZBVTWRFJDOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCCCCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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